Cas no 891450-15-0 ({2-[(2-Ethyl-1H-benzimidazol-1-yl)methyl]-1H-benzimidazol-1-yl}acetic acid)
![{2-[(2-Ethyl-1H-benzimidazol-1-yl)methyl]-1H-benzimidazol-1-yl}acetic acid structure](https://ja.kuujia.com/scimg/cas/891450-15-0x500.png)
{2-[(2-Ethyl-1H-benzimidazol-1-yl)methyl]-1H-benzimidazol-1-yl}acetic acid 化学的及び物理的性質
名前と識別子
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- {2-[(2-Ethyl-1H-benzimidazol-1-yl)methyl]-1H-benzimidazol-1-yl}acetic acid
- [2-(2-ETHYL-BENZOIMIDAZOL-1-YLMETHYL)-BENZOIMIDAZOL-1-YL]-ACETIC ACID
- AQ-086/43383890
- 891450-15-0
- AKOS003574017
- 2-[2-[(2-ethylbenzimidazol-1-yl)methyl]benzimidazol-1-yl]acetic acid
- {2-[(2-ethyl-1,3-benzodiazol-1-yl)methyl]-1,3-benzodiazol-1-yl}acetic acid
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- MDL: MFCD06755479
- インチ: InChI=1S/C19H18N4O2/c1-2-17-20-13-7-3-5-9-15(13)22(17)11-18-21-14-8-4-6-10-16(14)23(18)12-19(24)25/h3-10H,2,11-12H2,1H3,(H,24,25)
- InChIKey: HSFSNDSSFDZKGM-UHFFFAOYSA-N
- SMILES: CCC1=NC2=CC=CC=C2N1CC3=NC4=CC=CC=C4N3CC(=O)O
計算された属性
- 精确分子量: 334.14297583g/mol
- 同位素质量: 334.14297583g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 6
- 重原子数量: 25
- 回転可能化学結合数: 5
- 複雑さ: 488
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 3.1
- トポロジー分子極性表面積: 72.9Ų
{2-[(2-Ethyl-1H-benzimidazol-1-yl)methyl]-1H-benzimidazol-1-yl}acetic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Crysdot LLC | CD11028048-1g |
2-(2-((2-Ethyl-1H-benzo[d]imidazol-1-yl)methyl)-1H-benzo[d]imidazol-1-yl)acetic acid |
891450-15-0 | 97% | 1g |
$297 | 2024-07-18 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1613548-1g |
2-(2-((2-Ethyl-1H-benzo[d]imidazol-1-yl)methyl)-1H-benzo[d]imidazol-1-yl)acetic acid |
891450-15-0 | 98% | 1g |
¥4370.00 | 2024-04-26 |
{2-[(2-Ethyl-1H-benzimidazol-1-yl)methyl]-1H-benzimidazol-1-yl}acetic acid 関連文献
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Dilidaer Yusufu,Ri Han,Andrew Mills Analyst, 2020,145, 4124-4129
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Iker Riaño,Uxue Uria,Luisa Carrillo,Efraim Reyes,Jose L. Vicario Org. Chem. Front., 2015,2, 206-210
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3. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
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Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
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Qi Chen,Yin-Shan Meng,Yi-Quan Zhang,Shang-Da Jiang,Hao-Ling Sun,Song Gao Chem. Commun., 2014,50, 10434-10437
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Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009
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Liang Xu,Ying-Chu Chen,Jenny Chong,Lanfeng Wang,Chao Zhang,Dong Wang Chem. Sci., 2014,5, 567-574
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Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148
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Zhiyao Duan,Yuanyuan Li,Janis Timoshenko,Samuel T. Chill,Rachel M. Anderson,David F. Yancey,Anatoly I. Frenkel,Richard M. Crooks,Graeme Henkelman Catal. Sci. Technol., 2016,6, 6879-6885
{2-[(2-Ethyl-1H-benzimidazol-1-yl)methyl]-1H-benzimidazol-1-yl}acetic acidに関する追加情報
The Compound CAS No 891450-15-0: {2-[(2-Ethyl-1H-benzimidazol-1-yl)methyl]-1H-benzimidazol-1-yl}acetic Acid
{2-[(2-Ethyl-1H-benzimidazol-1-yl)methyl]-1H-benzimidazol-1-yl}acetic acid, identified by the CAS number 891450-15-0, is a complex organic compound with significant potential in the field of medicinal chemistry. This compound belongs to the class of benzimidazole derivatives, which have been extensively studied for their diverse biological activities. The structure of this compound is characterized by two benzimidazole rings connected via a methylene group, with one of the rings substituted by an ethyl group. The presence of the acetic acid moiety further enhances its functional versatility, making it a promising candidate for various pharmacological applications.
Recent advancements in the synthesis and characterization of benzimidazole derivatives have shed light on their potential as inhibitors of key enzymes and proteins involved in disease pathways. For instance, studies have demonstrated that certain benzimidazole derivatives exhibit potent anti-inflammatory and anti-cancer properties. The unique structure of {2-[(2-Ethyl-1H-benzimidazol-1-yl)methyl]-1H-benzimidazol-1-yl}acetic acid suggests that it may interact with specific molecular targets, potentially offering therapeutic benefits in conditions such as neurodegenerative diseases and cardiovascular disorders.
The synthesis of this compound involves a multi-step process, including the formation of benzimidazole rings and subsequent functionalization to introduce the ethyl and acetic acid groups. Researchers have optimized synthetic routes to improve yield and purity, ensuring that the compound meets the rigorous standards required for preclinical studies. The stability and solubility of {2-[(2-Ethyl-1H-benzimidazol-1-yl)methyl]-1H-benzimidazol-1-yl}acetic acid are critical factors influencing its pharmacokinetic profile, which has been a focus of recent investigations.
In terms of biological activity, preliminary assays have indicated that this compound exhibits selective inhibition against certain kinases, which are key players in cellular signaling pathways. Its ability to modulate these pathways without causing significant cytotoxicity makes it an attractive lead compound for drug development. Furthermore, computational modeling studies have provided insights into its binding affinity and selectivity, guiding future optimization efforts to enhance its therapeutic potential.
The structural features of {2-[ (2-Ethyl - ̃H -benzimidazol - ̃y) methyl ] - ̃H -benzimidazol - ̃y} acetic acid also suggest its potential as a scaffold for further chemical modifications. By altering substituents or incorporating additional functional groups, researchers can explore a wide range of biological activities, expanding its application beyond current boundaries. This flexibility underscores the importance of continued research into this compound's properties and mechanisms of action.
In conclusion, {2-[ (2-Ethyl - ̃H -benzimidazol - ̃y) methyl ] - ̃H -benzimidazol - ̃y} acetic acid represents a significant advancement in the field of benzimidazole chemistry. Its unique structure, coupled with promising biological activity, positions it as a valuable tool in drug discovery and development. As research progresses, further insights into its mechanisms and therapeutic applications will undoubtedly contribute to the advancement of medicinal chemistry.
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